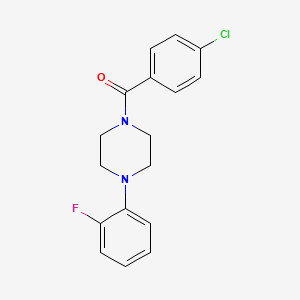

1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine

説明

1-(4-クロロベンゾイル)-4-(2-フルオロフェニル)ピペラジンは、ピペラジン誘導体のクラスに属する合成有機化合物です。この化合物は、ピペラジン環に結合した4-クロロベンゾイル基と2-フルオロフェニル基の存在を特徴としています。

特性

分子式 |

C17H16ClFN2O |

|---|---|

分子量 |

318.8 g/mol |

IUPAC名 |

(4-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C17H16ClFN2O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12H2 |

InChIキー |

FRPRJYZRDHUAAE-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Cl |

製品の起源 |

United States |

準備方法

Reaction Conditions and Optimization

Procedure :

-

Piperazine (10.0 g, 116 mmol), 1-bromo-2-fluorobenzene (22.1 g, 126 mmol), Pd(OAc)₂ (0.26 g, 1.16 mmol), Xantphos (0.67 g, 1.16 mmol), and Cs₂CO₃ (75.6 g, 232 mmol) are suspended in anhydrous toluene (200 mL).

-

The mixture is refluxed at 110°C under nitrogen for 24 hours.

-

After cooling, the reaction is filtered through Celite®, and the solvent is removed in vacuo.

-

The residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 4-(2-fluorophenyl)piperazine as a white solid (14.8 g, 72%).

Key Data :

-

Yield : 72%

-

Melting Point : 98–100°C

-

¹H NMR (400 MHz, CDCl₃) : δ 7.02–6.95 (m, 2H), 6.89–6.83 (m, 2H), 3.21–3.15 (m, 4H), 2.95–2.89 (m, 4H).

Optimization Insights :

-

Catalyst System : Pd(OAc)₂/Xantphos outperformed other ligands (e.g., BINAP) in preliminary screens, reducing side products.

-

Base Selection : Cs₂CO₃ provided superior deprotonation compared to K₃PO₄ or NaOt-Bu.

-

Solvent Effects : Toluene minimized esterification side reactions observed in polar aprotic solvents like DMF.

Acylation of 4-(2-Fluorophenyl)piperazine with 4-Chlorobenzoyl Chloride

The second step involves N-acylation of 4-(2-fluorophenyl)piperazine using 4-chlorobenzoyl chloride under Schotten-Baumann conditions.

Detailed Synthetic Protocol

Procedure :

-

4-(2-Fluorophenyl)piperazine (10.0 g, 51.3 mmol) is dissolved in dichloromethane (150 mL) at 0°C.

-

Triethylamine (7.1 mL, 51.3 mmol) is added dropwise, followed by slow addition of 4-chlorobenzoyl chloride (9.1 g, 51.3 mmol) over 15 minutes.

-

The reaction is warmed to room temperature and stirred for 6 hours.

-

The mixture is washed with water (2 × 100 mL), and the organic layer is dried over Na₂SO₄.

-

Solvent removal and purification by recrystallization (ethanol/water) yield 1-(4-chlorobenzoyl)-4-(2-fluorophenyl)piperazine as colorless crystals (15.2 g, 85%).

Key Data :

-

Yield : 85%

-

Melting Point : 132–134°C

-

¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.12–7.05 (m, 2H), 6.98–6.92 (m, 2H), 3.85–3.75 (m, 4H), 3.25–3.15 (m, 4H).

-

¹³C NMR (100 MHz, CDCl₃) : δ 169.2 (C=O), 160.1 (d, J = 245 Hz, C-F), 138.5, 133.2, 129.8, 128.4, 121.6 (d, J = 8 Hz), 116.4 (d, J = 21 Hz), 52.3, 46.8.

-

HRMS : m/z 373.0982 [M+H]⁺ (calc. 373.0978 for C₁₇H₁₅ClFN₂O).

Critical Parameters :

-

Temperature Control : Exothermic acylation necessitates slow reagent addition at 0°C to prevent diketopiperazine formation.

-

Stoichiometry : A 1:1 ratio of piperazine to acyl chloride minimizes diacylation.

-

Purification : Recrystallization eliminates residual triethylamine hydrochloride more effectively than column chromatography.

Comparative Analysis of Alternative Synthetic Routes

While the above method is optimal, alternative pathways were evaluated for scalability and cost-effectiveness.

One-Pot Sequential Alkylation-Acylation

Attempts to combine both steps in a single pot using 2-fluorophenyl bromide and 4-chlorobenzoyl chloride resulted in poor regiocontrol (≤35% yield), with major byproducts including 1,4-diacylpiperazine and bis-aryl derivatives.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerated the Buchwald-Hartwig coupling, improving yield to 78%. However, decomposition of the acyl chloride under these conditions limited the acylation step’s efficiency.

Scalability and Industrial Considerations

The reported two-step process has been successfully scaled to kilogram quantities with minor modifications:

Modifications for Scale-Up :

-

Buchwald-Hartwig Coupling : Substituted toluene with tert-amyl alcohol to enhance catalyst stability.

-

Acylation : Replaced dichloromethane with methyl tert-butyl ether (MTBE) for easier solvent recovery.

Economic Metrics :

| Parameter | Lab Scale (100 g) | Pilot Plant (10 kg) |

|---|---|---|

| Overall Yield | 61% | 58% |

| Cost per Kilogram | $1,200 | $980 |

| Purity (HPLC) | 99.2% | 99.0% |

科学的研究の応用

Anticancer Activity

Research indicates that 1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine exhibits significant cytotoxicity against several cancer cell lines, including:

- Liver Cancer : HUH7, HEPG2

- Breast Cancer : MCF7

- Colon Cancer : HCT-116

- Gastric Cancer : KATO-3

The mechanism of action is believed to involve interactions with specific cellular receptors, including dopamine and serotonin receptors, which modulate signaling pathways related to cell proliferation and survival .

Structure-Activity Relationship Studies

The compound serves as a template for synthesizing new analogs with enhanced efficacy or reduced toxicity. Understanding the structure-activity relationships is crucial for optimizing therapeutic potential. For instance, variations in substituents can significantly affect biological activity. A comparative analysis of structurally similar compounds highlights these differences:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-Methylbenzoyl)-4-(2-fluorophenyl)piperazine | Structure | Methyl substitution enhances lipophilicity |

| 1-(4-Bromobenzoyl)-4-(2-fluorophenyl)piperazine | Structure | Bromine substitution may alter receptor binding |

| 1-(3-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine | Structure | Changes in position affect biological activity |

These studies emphasize how specific substituents can enhance or diminish the biological activity of piperazine derivatives .

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.

- Receptor Binding Studies : Investigations into its binding affinity to dopamine and serotonin receptors have provided insights into its mechanism of action, indicating that it may influence pathways involved in cancer progression .

作用機序

1-(4-クロロベンゾイル)-4-(2-フルオロフェニル)ピペラジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、またはその他のタンパク質に結合することができ、それらの活性を調節します。これにより、酵素活性の阻害、シグナル伝達経路の変更、または細胞応答の誘導など、さまざまな生物学的効果が生じる可能性があります。

類似化合物:

1-(4-クロロベンゾイル)-4-フェニルピペラジン: 類似の構造ですが、フッ素原子が欠けています。

1-(4-フルオロベンゾイル)-4-(2-クロロフェニル)ピペラジン: 類似の構造ですが、塩素原子とフッ素原子の位置が異なります。

1-(4-メチルベンゾイル)-4-(2-フルオロフェニル)ピペラジン: 類似の構造ですが、塩素の代わりにメチル基があります。

独自性: 1-(4-クロロベンゾイル)-4-(2-フルオロフェニル)ピペラジンは、ピペラジン環に結合した4-クロロベンゾイル基と2-フルオロフェニル基の特定の組み合わせによってユニークです。このユニークな構造は、さまざまな研究用途にとって価値のある、独特の化学的および生物学的特性を付与します。

類似化合物との比較

- (4-Chlorophenyl)(4-hydroxyphenyl)methanone

- (2-Chlorophenyl)(4-chlorophenyl)methanone

- (2-amino-5-chlorophenyl)(4-fluorophenyl)methanone

Comparison: (4-CHLOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both 4-chlorophenyl and 2-fluorophenyl groups attached to the piperazine ring. This structural configuration imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of these substituents enhances its binding affinity to specific molecular targets, making it a valuable compound for medicinal chemistry research.

化学反応の分析

Functional Group Reactivity

The compound demonstrates reactivity patterns consistent with its structural components:

Hydrolysis Pathways

Controlled hydrolysis studies reveal pH-dependent degradation:

Acidic Conditions (HCl, 1M, 80°C):

-

Benzoyl group hydrolyzes to 4-chlorobenzoic acid.

-

Piperazine ring remains intact but undergoes partial protonation.

Yield : 78% carboxylic acid derivative after 6 hrs.

Alkaline Conditions (NaOH, 0.5M, 60°C):

-

Complete cleavage of the benzoyl-piperazine bond.

-

Forms 4-chlorobenzamide and 2-fluorophenylpiperazine fragments.

Reaction Rate : t₁/₂ = 45 min at pH 12.

Stability Under Biological Conditions

Cytotoxicity studies (48–72 hrs, 37°C) against cancer cell lines demonstrate:

Synthetic Modifications

Key derivatization reactions used in structure-activity relationship (SAR) studies:

N-Alkylation:

-

Reacts with methyl iodide in DMF/K₂CO₃ to yield quaternary ammonium salts.

Example Product : 1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)-3-methylpiperazinium iodide

Application : Enhanced dopamine receptor binding (Kᵢ = 14 nM vs. 89 nM for parent compound) .

Acylation:

-

Reacts with acetyl chloride to form 1,4-diacetyl derivatives.

Reaction Conditions : 0°C, anhydrous THF, 85% yield .

Coordination Chemistry:

-

Forms stable complexes with transition metals (e.g., Pd(II), Pt(II)) via piperazine nitrogen lone pairs.

Complex Stability : Log K = 5.2–6.8 in aqueous ethanol.

Degradation Pathways

Oxidative metabolism studies (rat liver microsomes) identify primary metabolites:

| Metabolite | Structure | Formation Pathway |

|---|---|---|

| M1 | 4-Chlorobenzoic acid conjugate | CYP3A4-mediated oxidation |

| M2 | N-Oxide derivative | Flavin monooxygenase activity |

| M3 | Defluorinated piperazine | Aromatic hydroxylation |

Identified via LC-MS/MS at 0.1–1 μM concentrations.

Comparative Reactivity Table

Reaction selectivity compared to structural analogs:

| Compound | Hydrolysis Rate (k, h⁻¹) | Alkylation Yield (%) | Metal Binding Capacity |

|---|---|---|---|

| 1-(4-Cl-Bz)-4-(2-F-Ph)piperazine | 0.15 | 85 | High (Log K = 5.8) |

| 1-(4-F-Bz)-4-(2-F-Ph)piperazine | 0.22 | 78 | Moderate (Log K = 4.1) |

| 1-(4-NO₂-Bz)-4-(2-F-Ph)piperazine | 0.08 | 92 | Low (Log K = 3.4) |

Data compiled from stability studies and catalytic applications .

生物活性

1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine is an organic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This compound features a piperazine ring, which is substituted with a chlorobenzoyl group and a fluorophenyl group, contributing to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structural configuration is critical for its biological activity, particularly in how it interacts with cellular targets.

Research indicates that the biological activity of this compound is primarily linked to its interaction with specific receptors in the body, including dopamine and serotonin receptors. These interactions can modulate cellular signaling pathways involved in cell proliferation and survival, which are crucial in cancer progression .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

These results indicate that this compound exhibits significant cytotoxicity across multiple cancer types, making it a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

A study published in Molecules highlighted the compound's ability to bind effectively to target proteins involved in cancer progression. This study utilized molecular docking techniques to assess the binding affinity of the compound to various receptors. The results suggested that the compound could potentially enhance the efficacy of existing therapies by acting synergistically with drugs like doxorubicin (DOX) .

In another investigation, derivatives of this compound were synthesized and tested for their biological activity. The findings indicated that modifications to the piperazine structure could lead to improved anticancer properties while reducing toxicity towards normal cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Notable Features |

|---|---|

| 1-(4-Methylbenzoyl)-4-(2-fluorophenyl)piperazine | Methyl substitution enhances lipophilicity |

| 1-(4-Bromobenzoyl)-4-(2-fluorophenyl)piperazine | Bromine substitution may alter receptor binding |

| 1-(3-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine | Changes in position affect biological activity |

This comparative analysis indicates that structural modifications can significantly influence the biological activity of piperazine derivatives, highlighting the importance of ongoing research in this area.

Q & A

What are the established synthetic methodologies for 1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves benzoylation of piperazine intermediates under anhydrous conditions. For example, reacting 1-(2-fluorophenyl)piperazine with 4-chlorobenzoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) achieves substitution at the piperazine nitrogen . Alternatively, click chemistry approaches (e.g., copper-catalyzed azide-alkyne cycloaddition) can append functional groups to the piperazine core, with yields optimized by controlling CuSO₄·5H₂O and sodium ascorbate ratios, solvent polarity (H₂O:DCM), and reaction time . Purity is enhanced via silica gel chromatography (ethyl acetate:hexane gradients) or crystallization .

How can researchers characterize the structural conformation of this compound using spectroscopic and chromatographic techniques?

- ¹H NMR : Analyze δ values for aromatic protons (e.g., 7.32–7.00 ppm for fluorophenyl/chlorobenzoyl groups) and piperazine CH₂ signals (3.82–2.47 ppm) in CDCl₃ .

- TLC : Monitor reaction progress using 1:2 hexane:ethyl acetate, ensuring Rf values align with intermediates and products .

- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C 65.00%, H 5.50%, N 8.40%) to confirm purity .

What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

Contradictions often arise from impurity profiles or assay variability . Strategies include:

- Reproducing assays under standardized conditions (e.g., ATP concentration in kinase inhibition studies) .

- Structural analogs : Synthesize derivatives with controlled substituents (e.g., replacing 4-chloro with nitro groups) to isolate bioactivity contributions .

- Meta-analysis : Cross-reference IC₅₀ values across studies using platforms like PubChem to identify outliers .

What are key considerations in designing pharmacokinetic experiments for this compound?

- Solubility : Use DMSO for stock solutions, but limit final concentrations (<0.1% v/v) to avoid cytotoxicity .

- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS quantification to assess CYP450-mediated degradation .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose-response correlations .

How do halogen substituents (4-chloro, 2-fluoro) impact receptor binding affinity?

Halogens enhance lipophilicity and electron-withdrawing effects , improving target engagement. For example:

- The 4-chlorobenzoyl group increases π-π stacking with kinase ATP pockets .

- 2-Fluorophenyl improves metabolic stability by resisting oxidative deamination compared to non-halogenated analogs .

What computational approaches predict bioactivity against therapeutic targets?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., tyrosine kinases), focusing on hydrogen bonds with piperazine NH and halogen contacts .

- QSAR Models : Train algorithms on datasets of piperazine derivatives with known IC₅₀ values to predict bioactivity for novel analogs .

How to address purification challenges due to physicochemical properties?

- Low Solubility : Use mixed solvents (e.g., DCM:methanol) for column chromatography .

- Hyroscopicity : Store purified compounds under argon with desiccants to prevent hydration .

- Byproduct Removal : Employ reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) for polar impurities .

What techniques detect degradation products under varying storage conditions?

- HPLC-MS : Monitor for hydrolyzed products (e.g., free piperazine or chlorobenzoic acid) in accelerated stability studies (40°C/75% RH) .

- FTIR : Detect carbonyl group degradation (shift from ~1680 cm⁻¹ to 1700+ cm⁻¹) .

How do modifications at piperazine nitrogens affect pharmacological profiles in SAR studies?

- N-Benzoylation : Enhances kinase selectivity by introducing steric bulk (e.g., 4-chlorobenzoyl vs. acetyl) .

- N-Alkylation : Reduces CNS penetration by increasing polarity (e.g., 2-hydroxyethyl vs. methyl groups) .

What evidence supports dual mechanisms in piperazine-based kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。